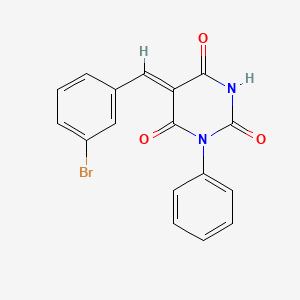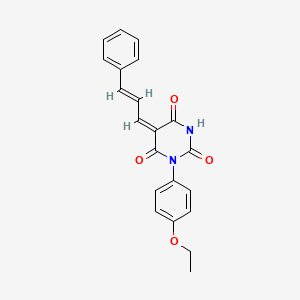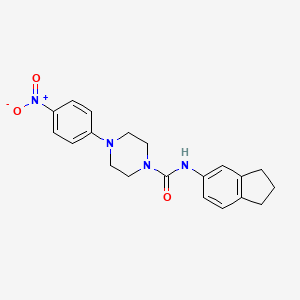
5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBP, is a pyrimidine derivative that has been studied for its potential therapeutic applications in various fields, including cancer research and drug development.
Mecanismo De Acción
The mechanism of action of 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the regulation of different signaling pathways that are involved in various cellular processes, including cell proliferation, apoptosis, and angiogenesis. 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are known to be dysregulated in various types of cancer. 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been reported to regulate the expression of different genes and proteins that are involved in various cellular processes, such as cell cycle regulation, DNA damage response, and cell adhesion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high purity and stability, as well as its potential therapeutic applications in various fields. However, 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, the optimal concentration and exposure time of 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione should be carefully determined in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, including the investigation of its potential therapeutic applications in various types of cancer and other diseases. The development of novel derivatives and analogs of 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with improved efficacy and safety profiles is also an important area of research. Moreover, the elucidation of the molecular mechanisms underlying the anticancer activity of 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione and the identification of its target proteins and pathways could provide valuable insights for the development of new drugs and therapies.
Conclusion
In summary, 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has been studied for its potential therapeutic applications in various fields, including cancer research and drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione have been discussed in this paper. Further research is needed to fully elucidate the therapeutic potential of 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives.
Aplicaciones Científicas De Investigación
5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential therapeutic applications in various fields, including cancer research and drug development. Studies have shown that 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione exhibits anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 5-(3-bromobenzylidene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to induce apoptosis and inhibit cell proliferation by regulating different signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Propiedades
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3/c18-12-6-4-5-11(9-12)10-14-15(21)19-17(23)20(16(14)22)13-7-2-1-3-8-13/h1-10H,(H,19,21,23)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLUSRLWUGLJBY-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-ethyl-2-(4-nitrophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4759055.png)
![5,9-diphenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B4759064.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4759075.png)
![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4759083.png)


![3-amino-2-(aminocarbonyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B4759102.png)

![2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4759117.png)
![N-(3,5-dimethoxyphenyl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea](/img/structure/B4759136.png)
![5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]nicotinamide](/img/structure/B4759147.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]isonicotinamide](/img/structure/B4759148.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4759159.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)benzyl]butanamide](/img/structure/B4759162.png)